molecular formula C6H12N2 B13778965 1-ethyl-3-methyl-2H-imidazole CAS No. 244023-10-7

1-ethyl-3-methyl-2H-imidazole

Cat. No.: B13778965
CAS No.: 244023-10-7
M. Wt: 112.17 g/mol
InChI Key: IBZJNLWLRUHZIX-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2H-imidazole (Chemical Formula: C6H12N2) is an organic compound based on the imidazole heterocyclic ring system . The imidazole core is a planar five-membered ring containing two nitrogen atoms, which is a structure of significant importance in both biological and industrial chemistry . This specific 2H-imidazole derivative is of interest in various research fields, including organic synthesis and materials science. Researchers value imidazole compounds for their amphoteric properties, meaning they can act as both an acid and a base, and for their role as building blocks for more complex molecules . For instance, the closely related 1-ethyl-3-methylimidazolium cation is a well-known component of ionic liquids, such as 1-Ethyl-3-methylimidazolium chloride, which are used in applications like cellulose processing and as green solvents . This suggests potential utility for 1-ethyl-3-methyl-2H-imidazole in the development of novel ionic liquids or as a precursor in catalytic systems. Furthermore, substituted imidazoles are prevalent in pharmaceuticals and agrochemicals, indicating its potential value in medicinal chemistry research for the synthesis of new active compounds . This product is intended For Research Use Only. It is not approved for human or animal consumption, or for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

CAS No.

244023-10-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-ethyl-3-methyl-2H-imidazole

InChI

InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3

InChI Key

IBZJNLWLRUHZIX-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C=C1)C

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 3 Methyl 2h Imidazole Derivatives

Direct Synthesis Approaches to 1-Ethyl-3-Methyl-2H-Imidazoles

Direct, one-pot syntheses that specifically yield 1-ethyl-3-methyl-2H-imidazole are not prominently described in the literature, largely due to the thermodynamic preference for the aromatic 1-ethyl-3-methylimidazolium (B1214524) system. Conceptually, a direct approach would involve the cyclization of a suitably substituted 1,2-diaminoethane derivative with a one-carbon synthon. For instance, the reaction of N-ethyl-N'-methyl-ethane-1,2-diamine with a formaldehyde (B43269) equivalent could theoretically lead to the desired 2H-imidazole core. However, controlling the regioselectivity and preventing subsequent aromatization to the imidazolium (B1220033) salt are significant hurdles.

General methods for imidazole (B134444) synthesis, such as the Van Leusen or Debus-Radziszewski reactions, typically yield 1H-imidazoles which, upon N-alkylation, form the stable imidazolium salts. researchgate.net Adapting these methods to directly produce a 1,3-disubstituted 2H-imidazole would require carefully chosen starting materials and reaction conditions to favor the formation of the non-aromatic tautomer. The inherent instability of the 2H-imidazole ring often necessitates its in-situ generation and immediate trapping or transformation.

Precursor-Based Routes: Transformation of 1-Ethyl-3-Methylimidazolium Species

The most common and practical routes to 1-ethyl-3-methyl-2H-imidazole derivatives involve the chemical modification of the readily available and stable 1-ethyl-3-methylimidazolium salts. These salts serve as versatile precursors that can be converted into the desired 2H-imidazole derivatives through various transformations.

The deprotonation of a 1-ethyl-3-methylimidazolium salt at the C2 position generates a highly reactive N-heterocyclic carbene (NHC). This carbene is a key intermediate in the synthesis of a wide array of 2-substituted imidazole derivatives. While the free carbene is typically transient, it can be trapped by various electrophiles to furnish stable products.

The reaction of the in-situ generated NHC with elemental chalcogens, such as sulfur or selenium, provides a straightforward route to 1-ethyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione and its selone analog, respectively. d-nb.infobeilstein-journals.org These reactions are often high-yielding and proceed under mild conditions. For example, heating the NHC precursor, 1-ethyl-3-methylimidazolium-2-carboxylate, with elemental sulfur or selenium results in decarboxylation and formation of the corresponding chalcogenone. d-nb.info

Furthermore, these NHCs can undergo a variety of other reactions. For instance, palladium-catalyzed coupling reactions of in-situ generated carbenes with various partners can lead to the formation of C2-functionalized imidazoles. acs.org While these reactions typically yield the aromatic imidazolium product after subsequent steps, they highlight the versatility of the carbene intermediate derived from the 1-ethyl-3-methylimidazolium scaffold.

The C2 position of the 1-ethyl-3-methylimidazolium ring is electrophilic and susceptible to attack by strong nucleophiles. This reactivity can be harnessed to synthesize 2-substituted-2,3-dihydro-1H-imidazole derivatives, which are structurally related to 2H-imidazoles. For example, the addition of organolithium or Grignard reagents to the imidazolium salt can lead to the formation of a C2-adduct. Subsequent oxidation or elimination can then potentially generate the desired 2-substituted 2H-imidazole.

Research has shown that the reaction of 1,3-dialkylimidazolium salts with strong bases can lead to the formation of the corresponding NHC, which can then be alkylated at the C2 position. mdpi.com This approach provides a pathway to C2-substituted imidazolium salts which could, in principle, be further transformed into 2H-imidazole derivatives.

Regioselective Synthesis Strategies for 2H-Imidazole Formation

Achieving regioselectivity in the synthesis of substituted imidazoles is a critical aspect, particularly when targeting a specific tautomer like the 2H-imidazole. The majority of synthetic methods for imidazoles lead to the thermodynamically more stable 1H- or 4(5)H-tautomers. The regioselective synthesis of 1,4-disubstituted imidazoles has been achieved through a multi-step sequence involving a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade. rsc.orgpsu.edu

For the specific case of 1-ethyl-3-methyl-2H-imidazole, regioselectivity is inherently challenging due to the symmetry of the precursor and the thermodynamic drive towards the aromatic imidazolium system. Strategies to favor the 2H-tautomer would likely involve kinetic control at low temperatures or the use of specific directing groups that stabilize the 2H-imidazole structure. For instance, the introduction of bulky substituents at the C4 and C5 positions could potentially disfavor the planarity required for aromaticity and thus stabilize the 2H-tautomer.

Green Chemistry Approaches in 1-Ethyl-3-Methyl-2H-Imidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazoles and their derivatives, including the precursors to 1-ethyl-3-methyl-2H-imidazoles. derpharmachemica.com The synthesis of the precursor, 1-ethyl-3-methylimidazolium ethyl sulfate (B86663), has been optimized using a solvent-free approach, which minimizes waste and simplifies purification. alfa-chemical.com This one-step synthesis from N-methylimidazole and diethyl sulfate can achieve high yields and purity under optimized conditions. alfa-chemical.com

Microwave-assisted synthesis has also emerged as a green and efficient method for preparing imidazole derivatives. derpharmachemica.comnih.gov These reactions often proceed faster, with higher yields and selectivity compared to conventional heating methods. The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of these synthetic routes. nih.gov For example, the synthesis of imidazole-based hybrids has been successfully carried out in water under microwave irradiation, demonstrating a sustainable pathway to these compounds. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 Methyl 2h Imidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis of 1-Ethyl-3-Methyl-2H-Imidazole Derivatives

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-ethyl-3-methyl-2H-imidazole derivatives, characteristic chemical shifts are observed for the protons of the ethyl and methyl groups, as well as the protons on the imidazole (B134444) ring.

For instance, in the ¹H NMR spectrum of 1-ethyl-3-methylimidazole-2-thione, the signals corresponding to the ethyl and methyl protons are clearly distinguishable. acs.org The protons of the ethyl group typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The methyl group attached to the imidazole ring appears as a singlet. The chemical shifts of the imidazole ring protons provide valuable information about the electronic environment and substitution pattern of the ring.

In a study of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the ¹H NMR spectrum in DMSO-d₆ showed a triplet at δ 1.19 for the methyl protons (CH₃) of the ethyl group and a quartet at δ 3.82 for the methylene protons (CH₂). iucr.org The aromatic protons (Ar-H) appeared as a multiplet between δ 6.83 and 7.08, while the NH proton was observed as a singlet at δ 10.87. iucr.org

The following table summarizes typical ¹H NMR data for a related imidazole derivative:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₃ (ethyl)1.19Triplet
CH₂ (ethyl)3.82Quartet
Ar-H6.83-7.08Multiplet
NH10.87Singlet

Table 1: ¹H NMR data for 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione in DMSO-d₆. iucr.org

¹³C NMR Spectroscopic Analysis of 1-Ethyl-3-Methyl-2H-Imidazole Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment.

For 1-ethyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione, the ¹³C NMR spectrum reveals distinct signals for the carbons of the ethyl group, the methyl group, and the imidazole ring. researchgate.netnih.gov The carbon of the thione group (C=S) typically appears at a downfield chemical shift due to the deshielding effect of the sulfur atom.

In the case of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the ¹³C NMR spectrum in DMSO-d₆ showed signals at δ 13.8 (CH₃), 34.8 (CH₂), and several signals in the aromatic region (107.9, 108.8, 120.4, 120.6, 128.3, 129.8). iucr.org The carbon of the thione group was observed at δ 153.9. iucr.org

The following table presents the ¹³C NMR data for this derivative:

Carbon AssignmentChemical Shift (δ, ppm)
CH₃ (ethyl)13.8
CH₂ (ethyl)34.8
Aromatic C107.9, 108.8, 120.4, 120.6, 128.3, 129.8
C=S153.9

Table 2: ¹³C NMR data for 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione in DMSO-d₆. iucr.org

The precise chemical shifts can be influenced by the solvent and the presence of other functional groups in the molecule. mdpi.com

Advanced NMR Techniques for Mechanistic Insights

Advanced two-dimensional (2D) NMR techniques, such as HMQC, HSQC, and HMBC, are powerful tools for gaining deeper mechanistic insights into reactions involving 2H-imidazole derivatives. ipb.pt These techniques allow for the correlation of signals between different nuclei, providing information about connectivity and spatial relationships within the molecule. ipb.pt

For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations between protons and carbons, helping to piece together complex molecular structures and identify reaction intermediates. ipb.pt Deuterium labeling studies, analyzed by NMR, can also provide crucial information about reaction mechanisms, such as identifying the site of bond cleavage or formation. researchgate.net

In the study of imidazole-containing compounds, 2D NMR techniques are used to monitor properties like the tautomeric state of the imidazole ring, its protonation state, and the existence of hydrogen bonds. ipb.pt The measurement of J-couplings, such as the 2hJNN coupling, can directly identify hydrogen-bonding interactions between imidazole rings. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

Characterization of Bond Vibrations and Functional Groups in 2H-Imidazoles

The IR and Raman spectra of 2H-imidazole derivatives are characterized by specific absorption bands corresponding to the vibrations of different bonds and functional groups. nih.gov

Key vibrational modes for imidazole derivatives include:

N-H stretching: This vibration typically appears as a broad band in the IR spectrum in the region of 3000-3500 cm⁻¹. researchgate.netiomcworld.com

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed in the 2800-3200 cm⁻¹ region. nih.govresearchgate.net

C=N and C=C stretching: These vibrations of the imidazole ring usually appear in the 1400-1650 cm⁻¹ region. researchgate.net

Ring vibrations: The in-plane and out-of-plane bending vibrations of the imidazole ring give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

A study on 1-ethyl-3-methylimidazolium-based ionic liquids showed that the C-H stretching region around 3000 cm⁻¹ is dominant in Raman spectra but weak in IR spectra. nih.gov The individual peaks in the spectra were assigned to the corresponding vibrational modes of the molecules. nih.gov

The following table shows some characteristic IR absorption frequencies for imidazole derivatives:

Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretch3000-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
C=N Stretch1610-1680
C=C Stretch1450-1600

Table 3: General IR absorption frequencies for imidazole derivatives.

Impurity Analysis and Degradation Product Identification via Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive technique for detecting impurities and identifying degradation products in samples of 2H-imidazole compounds. semanticscholar.org The presence of unexpected peaks in the IR or Raman spectrum can indicate the presence of impurities or byproducts from a chemical reaction.

For instance, the formation of degradation products can lead to the appearance of new vibrational bands corresponding to new functional groups, such as carbonyl (C=O) or hydroxyl (O-H) groups. americanpharmaceuticalreview.com By comparing the spectrum of a sample to that of a pure reference standard, it is possible to identify and, in some cases, quantify the impurities present. semanticscholar.org

Fourier-transform infrared spectroscopy (FT-IR) is a rapid and cost-effective technique that can be used for this purpose, although it may require chemometric methods for the separation and determination of impurities. semanticscholar.org Differences in the vibrational spectra of different polymorphic forms of a compound can also be observed, which is crucial for quality control in the pharmaceutical industry. americanpharmaceuticalreview.com

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. While mass spectrometric data for the specific tautomer 1-ethyl-3-methyl-2H-imidazole is not extensively documented, significant insights can be drawn from the analysis of the closely related and widely studied 1-ethyl-3-methylimidazolium (B1214524) ([EMIm]⁺) cation, which is readily analyzed by techniques like electrospray ionization mass spectrometry (ESI-MS).

In ESI-MS studies of ionic liquids such as 1-ethyl-3-methylimidazolium bromide, the imidazolium (B1220033) cation and its clusters are observed. The analysis reveals the formation of associated ions in the vapor phase, such as dimeric cationic species ([C₂A]⁺), where C represents the cation and A represents the anion. asianpubs.org The mass spectrum of 1-ethyl-3-methylimidazolium bromide, for instance, shows a peak corresponding to this type of cluster at an m/z of 303.113. asianpubs.org

The fragmentation of the [EMIm]⁺ cation (m/z 111) itself provides valuable structural information. A common fragmentation pathway involves the loss of a neutral molecule. For the 1-ethyl-3-methylimidazolium cation, a proposed fragmentation pattern involves the migration of a β-hydrogen, leading to the formation of a stable imidazolium cation with a mass of 83.061. asianpubs.org This fragmentation is characteristic of alkyl-substituted imidazolium ions and helps in their identification. asianpubs.org Similarly, gas chromatography coupled with mass spectroscopy (GC-MS) of the derivative 1-ethyl-3-methylimidazole-2-thione shows a distinct molecular ion peak at m/z 142, confirming its molecular weight. rsc.org

Table 1: Key Mass Spectrometry Data for 1-Ethyl-3-Methylimidazolium Bromide

Entry Observed m/z Assignment Fragmentation Note Reference
[EMIm]⁺ 111.215 Cation Parent ion of the imidazolium moiety asianpubs.org
Fragment 83.227 Daughter Ion Resulting from a proposed β-hydrogen migration asianpubs.org

X-ray Diffraction (XRD) for Solid-State Structural Determination

While the solid-state structure of the neutral 1-ethyl-3-methyl-2H-imidazole is not available, numerous derivatives have been characterized by single-crystal XRD, providing a clear picture of the structural features of the 1-ethyl-3-methylimidazolium framework.

One such derivative, 1-ethyl-3-methyl-imidazole-2-tellone, was synthesized and its structure confirmed by XRD analysis. d-nb.info The analysis revealed key bond distances, such as a C2-Te1 bond length of 2.084(1) Å and C-N bond lengths within the imidazole ring of 1.360(2) Å and 1.351(2) Å. The geometry around the C2 carbon is nearly trigonal planar, with the N1-C2-N3 angle being 105.5(1)°. d-nb.info

Studies on ionic liquid salts, such as 1-ethyl-3-methylimidazolium hexafluoroarsenate (B1215188) (EMImAsF₆) and hexafluoroantimonate (EMImSbF₆), show that they are isostructural with the previously reported EMImPF₆. psu.edu The crystal structure of a related derivative, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, has also been determined, showing two crystallographically independent, nearly planar molecules in the asymmetric unit. researchgate.netiucr.org

Table 2: Selected Crystallographic Data for 1-Ethyl-3-Methyl-Imidazole-2-Tellone

Parameter Value Reference
Chemical Formula C₆H₁₀N₂Te d-nb.info
C2-Te1 Bond Length 2.084(1) Å d-nb.info
C2-N1 Bond Length 1.360(2) Å d-nb.info
C2-N3 Bond Length 1.351(2) Å d-nb.info
N1-C2-N3 Angle 105.5(1)° d-nb.info
N1-C2-Te1 Angle 127.6(1)° d-nb.info

The crystal packing of 1-ethyl-3-methyl-2H-imidazole derivatives is governed by a network of non-covalent interactions, including hydrogen bonds, π–π stacking, and other weaker forces. The protons on the imidazolium ring, particularly the one at the C2 position, are acidic and readily participate in hydrogen bonding. rsc.org

In the crystal structures of salts like EMImAsF₆ and EMImSbF₆, hydrogen bonds are observed between the cation and the anion. psu.edu Spectroscopic and computational studies on 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide show that anions primarily coordinate to the cation within the plane of the imidazole ring through C-H···O/N hydrogen bonds. nih.govchemrxiv.org This interaction is strongest with the most acidic C2-H proton. nih.gov

In addition to hydrogen bonding, π–π interactions play a significant role. In the pure ionic liquid, adjacent cations tend to be located on top of and below the plane of the imidazole ring, indicating stacking interactions. chemrxiv.org In the crystal structure of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, intermolecular N—H⋯S hydrogen bonds link molecules into dimers. researchgate.netiucr.org Furthermore, mutual π–π interactions between the five- and six-membered rings, with centroid-to-centroid distances of approximately 3.67 Å and 3.71 Å, contribute to the stabilization of the crystal structure. researchgate.netiucr.orgiucr.org Weak C—H⋯π interactions are also observed. researchgate.netiucr.org

Table 3: Common Intermolecular Interactions in Crystalline Imidazole Derivatives

Interaction Type Description Example Compound(s) Reference
C-H···Anion Hydrogen Bond Interaction between acidic ring protons (C2-H, C4-H, C5-H) and anions. [EMIm][AsF₆], [EMIm][TFSI] psu.edursc.orgchemrxiv.org
N-H···S Hydrogen Bond Links molecules into pseudocentrosymmetric dimers. 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione researchgate.netiucr.org
π–π Stacking Stacking of aromatic imidazole rings of adjacent cations. [EMIm][TFSI], Benzimidazole-2-thione derivative researchgate.netchemrxiv.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. In the context of imidazolium compounds, EPR has been instrumental in studying the formation and structure of radical intermediates generated through processes like irradiation or chemical reactions. osti.gov

Studies on irradiated imidazolium-based ionic liquids have shown the formation of long-lived radical species. osti.govresearchgate.net Upon irradiation, electrons may react with the aromatic imidazolium cation, leading to the formation of 2-imidazolyl radicals. researchgate.netarxiv.org The subsequent reactions and stability of these radicals depend on the specific substitution pattern of the imidazolium ring. researchgate.net EPR spectroscopy, combined with quantum chemical calculations, allows for the identification of these radical structures. The recorded EPR spectra of these persistent radicals exhibit hyperfine splittings that can be attributed to interactions with the nitrogen nuclei and protons on the imidazole ring, particularly those at the C4 and C5 positions. osti.gov

EPR is also employed to monitor radical formation during chemical reactions. For example, time-dependent continuous-wave (CW) EPR measurements were used to detect radical intermediates in the reactive dissolution of sulfur in 1-ethyl-3-methylimidazolium acetate (B1210297). acs.org These experiments identified the presence of sulfur-based radical species, such as the trisulfur (B1217805) radical anion ([S₃]˙⁻), which are key intermediates in the reaction mechanism. acs.org Similarly, time-resolved EPR spectroscopy has been used to detect radical intermediates formed during the reaction of poly(sulfur nitride) with the same ionic liquid. uni-halle.de

Table 4: EPR Studies of Radical Intermediates in Imidazolium Systems

System Studied Method of Radical Generation Detected Radical Species Key Findings Reference(s)
Irradiated Imidazolium RTILs γ-irradiation, electron beam 2-Imidazolyl radicals, cation-derived organic radicals Formation of long-lived radicals; structure identified via hyperfine splittings. osti.govresearchgate.netarxiv.orgresearchgate.net
[EMIm][OAc] + Sulfur Chemical Reaction Trisulfur radical anion ([S₃]˙⁻) Detection of transient radical intermediates confirmed the reaction mechanism. acs.org

Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 3 Methyl 2h Imidazoles

Reaction Pathways Involving the 2H-Position

The C2 position of the imidazole (B134444) ring is a focal point of its reactivity, participating in nucleophilic, radical, and carbene-mediated reactions.

Direct nucleophilic substitution at the C2 carbon of a neutral 2H-imidazole is not a commonly reported pathway. The reactivity at this position is overwhelmingly dominated by its acidic nature, leading to deprotonation and the formation of a highly nucleophilic N-heterocyclic carbene (NHC), 1-ethyl-3-methylimidazol-2-ylidene. researchgate.net This carbene, rather than the 2H-imidazole itself, is the species that typically engages in reactions that result in the formation of new bonds at the C2 position.

The formation of the carbene occurs via the removal of the proton at the C2 position by a base. This process is central to many of the reactions discussed in subsequent sections. The carbene is a potent nucleophile due to the lone pair of electrons on the C2 carbon and readily attacks a wide range of electrophiles.

Imidazole systems can participate in radical reactions, which are crucial in various chemical and biological processes. These reactions can be initiated by species such as hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals. researchgate.net The reaction with •OH radicals can proceed via two main pathways: OH-addition to the carbon atoms of the ring (C2, C4, C5) or hydrogen atom abstraction from the C-H bonds. Computational studies on the parent imidazole molecule suggest that •OH addition is generally more favorable, possessing lower free energy barriers than H-abstraction. researchgate.net

For N-substituted imidazoles like the 1-ethyl-3-methyl system, radical attack can still occur at the available C-H bonds. Another significant class of radical reactions is the Minisci reaction, where an alkyl radical, often generated from a carboxylic acid in the presence of a silver catalyst, directly functionalizes an electron-deficient heteroarene. This demonstrates a pathway for C-H functionalization of the imidazole ring via a radical intermediate.

Ring Transformations and Rearrangements of 1-Ethyl-3-Methyl-2H-Imidazoles

Reactivity with Specific Chemical Species (e.g., Sulfur, Carbon Dioxide)

The reactivity of the 1-ethyl-3-methylimidazolium (B1214524) system, particularly via its carbene form, has been well-studied with elemental sulfur and carbon dioxide.

Reaction with Sulfur: The ionic liquid 1-ethyl-3-methylimidazolium acetate (B1210297) ([EMIm][OAc]) can react directly with elemental sulfur (S₈). The mechanism involves the in-situ formation of the N-heterocyclic carbene, 1-ethyl-3-methylimidazol-2-ylidene. This carbene acts as a nucleophile and attacks the S₈ ring. This process ultimately leads to the formation of 1-ethyl-3-methylimidazole-2-thione (EMImS). The reaction proceeds through radical intermediates, including the trisulfur (B1217805) radical anion ([S₃]•⁻), which can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

Reaction with Carbon Dioxide: The capture of carbon dioxide by imidazolium-based ionic liquids often involves a chemical reaction with the C2 position. When paired with a sufficiently basic anion (like acetate or aprotic heterocyclic anions), the imidazolium (B1220033) cation can be deprotonated to form the transient carbene. This carbene then reacts rapidly and stoichiometrically with CO₂, forming an imidazolium-carboxylate adduct. This reaction is typically reversible, allowing for the capture and subsequent release of CO₂. Spectroscopic methods, such as ¹H and ¹³C NMR, have been used to verify the formation of the carbene-CO₂ adduct.

ReactantKey IntermediateFinal ProductReaction Type
Elemental Sulfur (S₈)1-ethyl-3-methylimidazol-2-ylidene (NHC); [S₃]•⁻1-ethyl-3-methylimidazole-2-thioneNucleophilic/Radical
Carbon Dioxide (CO₂)1-ethyl-3-methylimidazol-2-ylidene (NHC)Imidazolium-2-carboxylate adductNucleophilic Addition

Mechanistic Investigations of 1-Ethyl-3-Methyl-2H-Imidazole Formation and Reactions

Mechanistic investigations of 1-ethyl-3-methyl-2H-imidazole are often intertwined with the chemistry of its corresponding imidazolium cation. The formation of the imidazole ring itself can be achieved through various synthetic strategies, such as the Debus synthesis (reacting glyoxal, formaldehyde (B43269), and ammonia) or the Radiszewski synthesis (condensing a dicarbonyl compound, an aldehyde, and ammonia), which provide pathways to C-substituted imidazoles.

The reaction mechanisms of this system are dominated by the chemistry of the C2 position. As detailed previously, the key mechanistic step in its reaction with many electrophiles is the deprotonation of the corresponding imidazolium cation to form the highly reactive 1-ethyl-3-methylimidazol-2-ylidene carbene.

The mechanism for the reaction with sulfur involves the following key steps:

Deprotonation of the 1-ethyl-3-methylimidazolium cation at C2 by a basic anion (e.g., acetate) to form the carbene.

Nucleophilic attack of the carbene on the S₈ ring, leading to ring-opening.

Formation of polysulfide anions and radical species like the trisulfur radical anion ([S₃]•⁻).

Ultimate formation of the stable thione product.

Similarly, the reaction with CO₂ is understood to proceed via:

Formation of the transient carbene.

Rapid nucleophilic attack of the carbene's C2 lone pair on the electrophilic carbon of CO₂.

Formation of a stable zwitterionic carboxylate adduct.

These mechanistic pathways highlight the central role of the N-heterocyclic carbene as the primary reactive species derived from the 1-ethyl-3-methylimidazole system.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Methyl 2h Imidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. nih.gov DFT calculations have been employed to study various imidazole (B134444) derivatives, providing insights into their geometries, electronic properties, and stability. nih.gov For instance, studies on related imidazolium-based ionic liquids have utilized DFT to analyze conformers and their energetic similarities. nih.gov

Key findings from DFT studies on similar imidazole systems include:

Optimized Geometries: DFT calculations can determine the most stable three-dimensional arrangement of atoms in 1-ethyl-3-methyl-2H-imidazole. For related imidazole derivatives, DFT has been used to obtain optimized structures. nih.govbohrium.com

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's reactivity. bohrium.com

Stability Analysis: The relative stability of different isomers and conformers can be assessed by comparing their total energies calculated using DFT. For imidazole systems, DFT has been used to determine that aromatic 1H-imidazoles are generally more stable than their non-aromatic 2H-tautomers. researchgate.netresearchgate.net However, substitution can alter this stability order. researchgate.net

Calculated Electronic Properties of Imidazole Derivatives (Illustrative)
DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
1,2,4,5-tetrasubstituted imidazole--2.55 uokerbala.edu.iq

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about intermolecular interactions, which are crucial for understanding the behavior of 1-ethyl-3-methyl-2H-imidazole in different environments.

MD simulations on related imidazolium-based ionic liquids have revealed:

Hydrogen Bonding: The formation of hydrogen bonds between the imidazolium (B1220033) cation and surrounding anions or solvent molecules is a key interaction. chemrxiv.orgresearchgate.net In aqueous solutions of 1-ethyl-3-methylimidazolium (B1214524) bromide, short contacts between the imidazolium CH groups and water molecules are interpreted as hydrogen bonds. nih.gov

Coordination and Structure: The arrangement of ions and solvent molecules around the 1-ethyl-3-methyl-2H-imidazole can be elucidated. In pure 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, anions are primarily located within the plane of the cation ring, while adjacent cations are positioned above and below the ring. chemrxiv.orgresearchgate.net

Charge Transfer: MD simulations, often combined with DFT, can quantify the charge transfer that occurs during intermolecular interactions. chemrxiv.orgresearchgate.net

Key Intermolecular Interactions in Imidazolium-Based Systems
Interaction TypeDescriptionSignificanceReference
C-H---O/N Hydrogen BondsWeak hydrogen bonds between the imidazolium ring's C-H groups and oxygen or nitrogen atoms of anions or solvents.Influences the structure and properties of the liquid. chemrxiv.orgresearchgate.net
π-π StackingAttractive, noncovalent interactions between the aromatic rings of adjacent imidazolium cations.Contributes to the overall stability and structure of the system. chemrxiv.orgresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving 1-ethyl-3-methyl-2H-imidazole and to characterize the high-energy transition states that connect reactants, intermediates, and products.

Mechanism Elucidation: For reactions involving imidazole derivatives, computational studies have been instrumental in proposing and verifying reaction mechanisms. tandfonline.com For example, DFT calculations have been used to determine the most plausible mechanism for the synthesis of 4,5-diphenyl-1H-imidazole derivatives. tandfonline.com

Transition State Optimization: The structures and energies of transition states can be calculated, providing critical information about the energy barriers of reactions. cuny.edusci-hub.se In the reaction of NO2 with 1-ethyl-3-methylimidazolium, transition states were optimized using geometries identified from reactive trajectories. cuny.edusci-hub.se

Tautomeric Equilibrium and Aromaticity Considerations for 2H-Imidazole Systems

Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. For imidazole, several tautomeric forms are possible, including the aromatic 1H-imidazole and the non-aromatic 2H-imidazole.

Relative Stabilities: Computational studies have shown that for the parent imidazole, the aromatic 1H-tautomer is significantly more stable than the non-aromatic 2H-tautomer. researchgate.netresearchgate.net The energy difference is substantial, on the order of 60-70 kJ/mol. purkh.com

Aromaticity: The stability of the 1H-tautomer is attributed to its aromaticity, which is the result of a cyclic, planar arrangement of p-orbitals containing 6 π-electrons. researchgate.net The 2H-imidazole isomer lacks this aromatic stabilization. researchgate.net The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational index used to quantify aromaticity, with values for non-aromatic 2H-imidazoles being around zero or negative. purkh.comuj.edu.pl

Substituent Effects: The relative stability of tautomers can be influenced by the presence of substituents. researchgate.net While the 1H form is typically favored, substitution at certain positions can potentially stabilize the 2H-tautomer. researchgate.net

Relative Energies of Imidazole Tautomers (Illustrative)
TautomerRelative Energy (kJ/mol)Aromaticity (HOMA)Reference
1H-Imidazole (Aromatic)0 (most stable)Higher purkh.comuj.edu.pl
2H-Imidazole (Non-aromatic)~60-70Around zero or negative purkh.com

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that can be used to predict the chemical reactivity of a molecule. These descriptors provide a quantitative basis for understanding and predicting how a molecule will behave in a chemical reaction.

Commonly used quantum chemical descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. dergipark.org.tr

Global Hardness and Softness: These descriptors, related to the HOMO-LUMO gap, quantify the resistance of a molecule to changes in its electron distribution. Softer molecules are generally more reactive. dergipark.org.tr

Electronegativity and Electrophilicity Index: These parameters describe the molecule's ability to attract electrons and its propensity to act as an electrophile. dergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack. bohrium.com

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity or physical properties of a series of compounds. science.gov

Applications of 1 Ethyl 3 Methyl 2h Imidazole in Chemical Transformations

Organocatalysis Mediated by 1-Ethyl-3-Methyl-2H-Imidazole Species

Ionic liquids based on the 1-ethyl-3-methylimidazolium (B1214524) cation have emerged as highly efficient organocatalysts. Their activity often stems from the in situ generation of N-heterocyclic carbenes or a synergistic effect between the cation and anion.

The 1-ethyl-3-methylimidazolium cation, particularly in salts with basic anions like acetate (B1210297), serves as a precursor to the N-heterocyclic carbene, 1-ethyl-3-methylimidazol-2-ylidene. This transformation involves the deprotonation of the C2 carbon of the imidazolium (B1220033) ring. There has been considerable discussion regarding whether NHCs are natively present in imidazolium-based ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]). Experimental evidence demonstrates that while the carbene can be formed, it exists in equilibrium with the protonated imidazolium cation. nih.gov

The evaporation of [EMIM][OAc] followed by trapping the vapor at low temperatures (9 K) in a solid argon matrix results in the detection of the neutral species: the carbene (1-ethyl-3-methylimidazol-2-ylidene) and acetic acid. nih.gov This indicates that a proton transfer occurs during the phase change. This reversible formation of the carbene is crucial to its role in organocatalysis, where the imidazolium salt acts as a stable, easily handled precursor that can generate the highly reactive NHC under reaction conditions. nih.gov The stability of the imidazolium salt form makes it a convenient and safe way to store and utilize the potent nucleophilic capabilities of the corresponding NHC.

Cyanosilylation: The ionic liquid 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) has been identified as a remarkably efficient organocatalyst for the cyanosilylation of carbonyl compounds with trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netrsc.org This reaction is a vital method for synthesizing cyanohydrin trimethylsilyl ethers, which are important synthetic intermediates. The catalytic system operates efficiently under solvent-free conditions and at room temperature, with extremely low catalyst loadings. nih.govrsc.org

The catalytic activity is exceptionally high, achieving turnover frequencies (TOF) ranging from 10,843 h⁻¹ to over 10,000,000 h⁻¹. rsc.org A proposed mechanism suggests a synergistic activation where the imidazolium cation interacts with the carbonyl compound, while the acetate anion activates the TMSCN. researchgate.net To confirm the importance of the acidic C2-proton, a related compound, 1-ethyl-2,3-dimethylimidazolium (B13442263) acetate, where the C2 position is blocked by a methyl group, was tested. It provided a comparable yield in the cyanosilylation of benzaldehyde (B42025) (88%), suggesting that while the C2-H is important, other activation modes are also significantly at play. nih.gov

The protocol is effective for a wide array of aldehydes and ketones, as detailed in the table below.

EntrySubstrate (Carbonyl Compound)Catalyst Loading (mol %)Time (min)Yield (%)
1Benzaldehyde0.005594
24-Methylbenzaldehyde0.005595
34-Methoxybenzaldehyde0.005596
44-Chlorobenzaldehyde0.005595
5Cinnamaldehyde0.005592
6Cyclohexanecarboxaldehyde0.001598
7Acetophenone0.1595
8Cyclohexanone0.1596

Acylation: 1-Ethyl-3-methylimidazolium-based ionic liquids also serve as effective media and catalysts for Friedel–Crafts acylation reactions. researchgate.netresearchgate.net Specifically, 1-ethyl-3-methylimidazolium halogenoaluminates, such as [emim]I–(AlCl₃)ₓ, function as both solvent and Lewis acid catalyst for the acylation of organometallic compounds like ferrocene. researchgate.netresearchgate.net The Lewis acidity of the ionic liquid can be tuned by altering the ratio of aluminum chloride to the imidazolium salt, which in turn influences the reaction's outcome. researchgate.net Using acetic anhydride (B1165640) as the acetylating agent in these media allows for the efficient synthesis of acetylferrocene. researchgate.net Furthermore, these ionic liquids facilitate the acylative cleavage of ethers when conducted in the presence of an acylating agent like benzoyl chloride. clockss.org

Coordination Chemistry as Ligands in Metal Complexes

The deprotonated form of the 1-ethyl-3-methylimidazolium cation, 1-ethyl-3-methylimidazol-2-ylidene, is a potent σ-donating ligand that forms stable complexes with a wide variety of transition metals.

The synthesis of metal complexes featuring the 1-ethyl-3-methylimidazol-2-ylidene ligand typically starts from the corresponding 1-ethyl-3-methylimidazolium salt. The generation of the carbene and its coordination to a metal center can be achieved through several methods.

A direct approach involves the reaction of a metal precursor in the ionic liquid itself, which acts as both the solvent and the ligand source. For instance, the platinum(II)-NHC complex, cis-(C₂H₄)(1-ethyl-3-methylimidazol-2-ylidene)PtCl₂, was successfully synthesized by reacting platinum(II) chloride and platinum(IV) chloride with ethylene (B1197577) within a basic 1-ethyl-3-methylimidazolium chloride/aluminum chloride ([EMIM]Cl/AlCl₃) ionic liquid at 200 °C. clockss.orgacs.org In this high-temperature synthesis, the basic nature of the ionic liquid facilitates the deprotonation of the [EMIM]⁺ cation to form the carbene, which then coordinates to the platinum center. clockss.org

The bond between the carbene carbon of 1-ethyl-3-methylimidazol-2-ylidene and a metal center is characterized by strong σ-donation from the carbene to the metal. This strong bond contributes to the high thermal stability of the resulting metal complexes.

The structure of cis-(C₂H₄)(1-ethyl-3-methylimidazol-2-ylidene)PtCl₂ has been unequivocally confirmed by single-crystal X-ray diffraction. clockss.orgacs.org The analysis revealed a square-planar geometry around the platinum(II) center. The key structural parameters are summarized in the table below.

ParameterValueReference
Crystal SystemMonoclinic clockss.orgacs.org
Space GroupP2₁/c clockss.orgacs.org
Pt-C(carbene) Bond Length2.029(7) Å clockss.org
C(carbene)-N1 Bond Length1.353(9) Å clockss.org
C(carbene)-N2 Bond Length1.344(9) Å clockss.org
N1-C(carbene)-N2 Angle105.1(6)° clockss.org

This complex is noted as a stable analogue of the π-alkene–Pd(II)–carbene intermediates proposed in the Heck reaction mechanism. clockss.orgacs.org

While the specific platinum(II) complex, cis-(C₂H₄)(1-ethyl-3-methylimidazol-2-ylidene)PtCl₂, has been isolated and structurally characterized, detailed reports on its direct application in catalytic cycles are limited in the reviewed literature. Its synthesis and stability, however, highlight its potential as a robust catalyst or precatalyst.

More broadly, palladium complexes featuring structurally similar N-heterocyclic carbene ligands are renowned for their high catalytic activity, particularly in cross-coupling reactions. Palladium-NHC complexes are effective catalysts for Suzuki-Miyaura and Heck coupling reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon bonds. acs.orgresearchgate.netorganic-chemistry.org These catalysts are often more stable and active than their phosphine-ligand counterparts. The strong σ-donating nature of the NHC ligand stabilizes the palladium center, preventing decomposition and leading to higher catalytic efficiency. acs.org The successful synthesis of the platinum-NHC complex from 1-ethyl-3-methylimidazolium suggests that corresponding palladium complexes could be similarly prepared and would be expected to show significant catalytic activity.

Electrochemical Behavior and Redox Properties

The electrochemical nature of a compound, particularly its ability to participate in electron transfer reactions, is fundamental to its application in areas such as catalysis, energy storage, and materials science. The study of 1-ethyl-3-methyl-2H-imidazole and its derivatives reveals specific redox behaviors that are intrinsically linked to their molecular structure.

Electrochemical Studies of 1-Ethyl-3-Methyl-2H-Imidazole and its Derivatives

Direct experimental data on the electrochemical properties of 1-ethyl-3-methyl-2H-imidazole is scarce in publicly accessible literature, suggesting it is not a widely characterized compound in this context. However, broader studies on related 2H-imidazole systems provide valuable insights. For instance, research on 5-aryl-2H-imidazole derivatives using cyclic voltammetry has indicated that the parent 2H-imidazole cores, without significant conjugating or redox-active substituents, tend to be electrochemically inactive within standard potential windows. researchgate.net This suggests that the simple alkyl-substituted 1-ethyl-3-methyl-2H-imidazole likely does not undergo facile oxidation or reduction.

Theoretical studies offer another perspective. It has been calculated that one-electron reduction can increase the stability of the non-aromatic 2H-imidazole tautomer relative to its aromatic 1H counterpart. acs.org This implies that while the neutral molecule may be stable, its radical anion could be an accessible, and potentially useful, intermediate in electrochemical or chemical reduction processes. In contrast, one-electron oxidation does not significantly alter the tautomeric preference, with the aromatic 1H-imidazole cation being the more stable form. acs.org

Correlation of Structure with Redox Potentials

For imidazole (B134444) derivatives more broadly, a clear correlation exists between molecular structure and redox potential. In studies of aromatic, fused-ring systems like phenanthro[9,10-d]imidazoles, the introduction of electron-donating or electron-withdrawing groups on the aryl substituents allows for the fine-tuning of oxidation potentials over a wide range. uobasrah.edu.iq Similarly, the attachment of redox-active moieties, such as ferrocene, to the imidazole ring introduces quasi-reversible redox waves corresponding to the metallocene center. acs.org

While these examples pertain to aromatic 1H-imidazoles, the principles can be extrapolated. For a hypothetical derivative of 1-ethyl-3-methyl-2H-imidazole, the introduction of redox-active or electronically influential substituents would be expected to impart electrochemical activity. The non-aromatic nature of the 2H-imidazole core would influence the electronic communication between substituents compared to a fully conjugated aromatic system. The precise redox potentials would be a function of the nature of the substituent, its position on the ring, and the resulting stability of the radical ion species formed upon electron transfer. Without direct experimental data for 1-ethyl-3-methyl-2H-imidazole, a quantitative data table cannot be constructed.

Building Blocks in Advanced Organic Synthesis

The utility of a molecule as a building block is defined by its inherent reactivity and the functionalities it possesses, which allow for its incorporation into larger, more complex structures. Although not as commonly employed as its aromatic counterparts, the 2H-imidazole framework offers unique synthetic possibilities.

Synthesis of Complex Heterocyclic Systems

There is limited specific documentation of 1-ethyl-3-methyl-2H-imidazole being used as a starting material for the synthesis of complex heterocyclic systems. The majority of synthetic literature focuses on methods to produce the imidazole ring itself. organic-chemistry.orgnih.govnih.gov These methods often involve the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. nih.gov

However, the structural features of a 1,3-dialkyl-2H-imidazole suggest potential, albeit underexplored, reactivity. The sp3-hybridized carbon at the C2 position represents a departure from the aromatic system of 1H-imidazoles. This site could potentially be a handle for functionalization. Furthermore, the imine-like functionality within the ring could participate in cycloaddition reactions or act as a nucleophilic center after tautomerization or deprotonation at an adjacent position. For example, related 2,3-dihydro-2-imino-1H-imidazoles are synthesized from imidazolium salts and serve as precursors to marine alkaloids, demonstrating the synthetic potential of non-aromatic imidazole cores. rsc.org

Functional Material Precursors (Excluding Physical Properties and End-Use Products)

The synthesis of precursors for functional materials often requires molecules with specific, predictable connectivity and electronic properties. While the direct use of 1-ethyl-3-methyl-2H-imidazole as a material precursor is not well-documented, its constituent parts are relevant. The 1,3-dialkylimidazole core is the fundamental structural precursor to a major class of N-heterocyclic carbenes (NHCs). NHCs are typically generated by deprotonating the corresponding 1,3-dialkylimidazolium salt at the C2 position. These imidazolium salts are, in turn, readily synthesized from 1-alkylimidazoles.

The synthesis of 1-ethyl-3-methylimidazolium salts, which are direct precursors to the corresponding NHC and also widely used as ionic liquids, is a standard and scalable process. alfa-chemical.comresearchgate.net For instance, the reaction of N-methylimidazole with diethyl sulfate (B86663) efficiently produces 1-ethyl-3-methylimidazolium ethyl sulfate. alfa-chemical.com This imidazolium salt is a stable precursor that can be stored and later used to generate the highly reactive NHC in situ for applications in catalysis or for coordination to metal centers in the preparation of organometallic material precursors.

Future Directions and Emerging Research Areas for 1 Ethyl 3 Methyl 2h Imidazole Chemistry

Development of Novel Synthetic Routes

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 1-ethyl-3-methyl-2H-imidazole. Current methodologies for the synthesis of the 2H-imidazole core often involve multi-step procedures with moderate yields. Future research will likely focus on the development of more streamlined and atom-economical approaches.

One promising avenue is the exploration of transition-metal-catalyzed cyclization reactions. For instance, the use of copper or palladium catalysts could enable the direct construction of the 2H-imidazole ring from readily available acyclic precursors. Another area of focus will be the development of one-pot multicomponent reactions, which offer the advantage of combining multiple synthetic steps into a single operation, thereby reducing waste and improving efficiency. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal CatalysisHigh efficiency, selectivity, and functional group tolerance.Development of novel catalyst systems and optimization of reaction conditions.
Multicomponent ReactionsAtom economy, reduced waste, and operational simplicity.Design of new reaction cascades and exploration of diverse starting materials.
Photoredox CatalysisMild reaction conditions and unique reactivity pathways.Identification of suitable photosensitizers and investigation of reaction mechanisms.

Exploration of Undiscovered Reactivity Patterns

The unique electronic and steric properties of 1-ethyl-3-methyl-2H-imidazole suggest a rich and largely unexplored reactivity profile. The presence of a saturated carbon at the 2-position, flanked by two nitrogen atoms, imparts distinct characteristics compared to its aromatic 1H-imidazolium counterparts.

Future investigations will likely target the reactivity of the C-H bonds at the 2-position, which could be amenable to functionalization through various synthetic transformations, including oxidation, halogenation, and C-H activation. Furthermore, the nitrogen atoms of the 2H-imidazole ring may exhibit unique nucleophilic and basic properties, opening up possibilities for their use as ligands in coordination chemistry or as organocatalysts. A key aspect of future research will be to systematically investigate the reaction of 1-ethyl-3-methyl-2H-imidazole with a wide range of electrophiles and nucleophiles to map out its fundamental reactivity. nih.gov

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is poised to play a pivotal role in accelerating the exploration of 1-ethyl-3-methyl-2H-imidazole chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can provide valuable insights into the electronic structure, stability, and reactivity of this molecule. nih.gov

Future computational studies will focus on:

Predicting Reaction Pathways: Modeling potential reaction mechanisms to guide the design of new synthetic routes and to understand observed reactivity.

Elucidating Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of 1-ethyl-3-methyl-2H-imidazole and its derivatives.

Designing Novel Catalysts and Materials: Using computational screening to identify derivatives of 1-ethyl-3-methyl-2H-imidazole with tailored properties for specific applications in catalysis and material science.

These computational endeavors will not only rationalize experimental findings but also enable the in silico design of new experiments, thereby saving time and resources.

Computational MethodApplication in 1-Ethyl-3-Methyl-2H-Imidazole Research
Density Functional Theory (DFT)Calculation of geometric and electronic structures, reaction energies, and spectroscopic properties.
Ab Initio Molecular Dynamics (AIMD)Simulation of reaction dynamics and exploration of complex potential energy surfaces. hawaii.edu
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and other properties of novel derivatives.

New Frontiers in Catalytic and Material Science Applications

The unique structural features of 1-ethyl-3-methyl-2H-imidazole make it a promising candidate for a range of applications in catalysis and material science. While its catalytic potential is yet to be fully realized, related imidazole-based compounds have shown activity in various transformations. researchgate.net

Future research in this area could explore:

Organocatalysis: Investigating the use of 1-ethyl-3-methyl-2H-imidazole and its derivatives as catalysts for reactions such as acyl transfer, Michael additions, and aldol (B89426) reactions.

Ligand Development: Employing the 2H-imidazole core as a scaffold for the design of novel ligands for transition-metal catalysis, potentially leading to catalysts with enhanced activity and selectivity.

Polymer Science: The incorporation of the 1-ethyl-3-methyl-2H-imidazole moiety into polymer backbones could lead to materials with interesting thermal, mechanical, and conductive properties. nih.govvt.edu Its structural similarity to the cations used in some ionic liquids suggests potential applications as a plasticizer or component in polymer electrolytes. mdpi.com

Integration with Sustainable Chemistry Principles

The principles of green chemistry will be a central theme in the future development of 1-ethyl-3-methyl-2H-imidazole chemistry. This will involve a holistic approach that considers the environmental impact of all aspects of the chemical lifecycle, from synthesis to application and disposal. researchgate.netdoaj.org

Key areas of focus will include:

Use of Renewable Feedstocks: Developing synthetic routes that utilize starting materials derived from biomass.

Solvent Selection: Prioritizing the use of greener solvents, such as water, supercritical fluids, or biodegradable deep eutectic solvents. nih.gov

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry. irost.ir

Catalyst Recyclability: Designing heterogeneous catalysts or catalytic systems that can be easily recovered and reused. rsc.org

By integrating these principles, the scientific community can ensure that the exploration of 1-ethyl-3-methyl-2H-imidazole chemistry proceeds in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. How can researchers reconcile discrepancies in biological activity data across studies?

  • Methodological Answer : Meta-analyses using PRISMA guidelines aggregate data from PubMed, Scopus, and Web of Science. Sensitivity analyses exclude low-quality studies (e.g., missing controls). IC50_{50} values are normalized to account for assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.